molecular formula C16H13ClN2O B11499128 3-{[(4-chlorophenyl)amino]methyl}quinolin-2(1H)-one

3-{[(4-chlorophenyl)amino]methyl}quinolin-2(1H)-one

Cat. No.: B11499128
M. Wt: 284.74 g/mol
InChI Key: KWVGGKYDCOADNG-UHFFFAOYSA-N
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Description

3-{[(4-CHLOROPHENYL)AMINO]METHYL}-1,2-DIHYDROQUINOLIN-2-ONE is a synthetic organic compound belonging to the quinoline family. This compound is characterized by the presence of a quinoline core structure, which is a bicyclic system consisting of a benzene ring fused to a pyridine ring. The compound also features a 4-chlorophenyl group and an amino methyl group attached to the quinoline core. This unique structure imparts significant biological and chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-CHLOROPHENYL)AMINO]METHYL}-1,2-DIHYDROQUINOLIN-2-ONE typically involves the reaction of 4-chloroaniline with a suitable quinoline derivative. One common method involves the condensation of 4-chloroaniline with 2-chloroquinoline in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced catalysts can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-CHLOROPHENYL)AMINO]METHYL}-1,2-DIHYDROQUINOLIN-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-2,3-dione derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chloro position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinoline-2,3-dione derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-{[(4-CHLOROPHENYL)AMINO]METHYL}-1,2-DIHYDROQUINOLIN-2-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-{[(4-CHLOROPHENYL)AMINO]METHYL}-1,2-DIHYDROQUINOLIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit the activity of topoisomerases, enzymes involved in DNA replication, thereby exhibiting anticancer properties. Additionally, the compound may interact with bacterial cell membranes, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of the quinoline family, known for its antimalarial properties.

    4-Chloroquinoline: A derivative of quinoline with a chlorine atom at the 4-position, similar to the compound .

    2-Aminoquinoline: Another quinoline derivative with an amino group at the 2-position, known for its biological activities.

Uniqueness

3-{[(4-CHLOROPHENYL)AMINO]METHYL}-1,2-DIHYDROQUINOLIN-2-ONE is unique due to the presence of both a 4-chlorophenyl group and an amino methyl group attached to the quinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C16H13ClN2O

Molecular Weight

284.74 g/mol

IUPAC Name

3-[(4-chloroanilino)methyl]-1H-quinolin-2-one

InChI

InChI=1S/C16H13ClN2O/c17-13-5-7-14(8-6-13)18-10-12-9-11-3-1-2-4-15(11)19-16(12)20/h1-9,18H,10H2,(H,19,20)

InChI Key

KWVGGKYDCOADNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)N2)CNC3=CC=C(C=C3)Cl

Origin of Product

United States

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